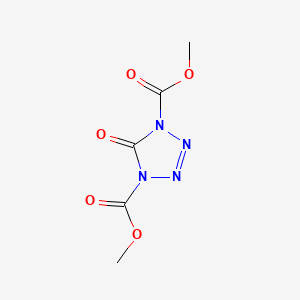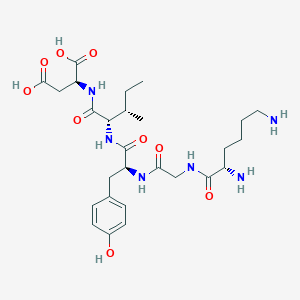
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butane-1-sulfonate is a compound belonging to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
Méthodes De Préparation
The synthesis of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butane-1-sulfonate typically involves the reaction of 1-ethyl-3-methylimidazolium iodide with butane-1-sulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butane-1-sulfonate group can be replaced by other nucleophiles.
Addition: The imidazolium ring can undergo addition reactions with electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butane-1-sulfonate has a wide range of scientific research applications:
Biology: The compound is used in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butane-1-sulfonate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can interact with negatively charged species, while the butane-1-sulfonate anion can interact with positively charged species. These interactions can influence various molecular pathways, leading to the desired effects .
Comparaison Avec Des Composés Similaires
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium butane-1-sulfonate can be compared with other similar compounds, such as:
1-Ethyl-3-methylimidazolium iodide: This compound is similar in structure but lacks the butane-1-sulfonate group, which imparts different solubility and reactivity properties.
1,3-Dimethylimidazolium chloride: This compound has a similar imidazolium core but different alkyl substituents, leading to variations in its chemical and physical properties.
1-Butyl-3-methylimidazolium tetrafluoroborate: This compound has a different anion, which affects its ionic interactions and applications.
The uniqueness of this compound lies in its specific combination of cation and anion, which provides a unique set of properties and applications.
Propriétés
Numéro CAS |
874200-91-6 |
|---|---|
Formule moléculaire |
C10H22N2O3S |
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
butane-1-sulfonate;1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C6H12N2.C4H10O3S/c1-3-8-5-4-7(2)6-8;1-2-3-4-8(5,6)7/h4-5H,3,6H2,1-2H3;2-4H2,1H3,(H,5,6,7) |
Clé InChI |
GNQCYMKZGLWVTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)[O-].CC[NH+]1CN(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591622.png)


![Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12591648.png)


![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline](/img/structure/B12591661.png)
![1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene](/img/structure/B12591664.png)
![2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12591670.png)
![2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12591675.png)
![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione](/img/structure/B12591688.png)

